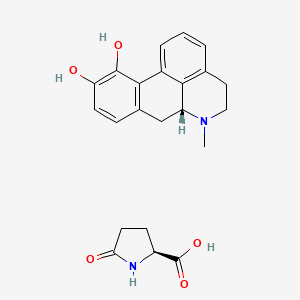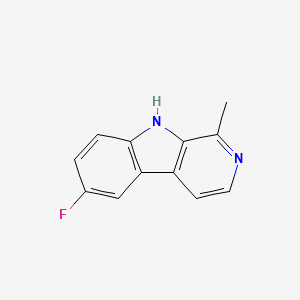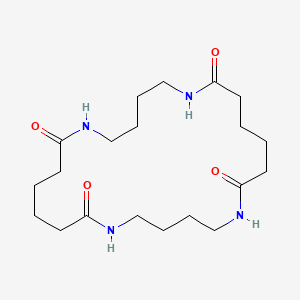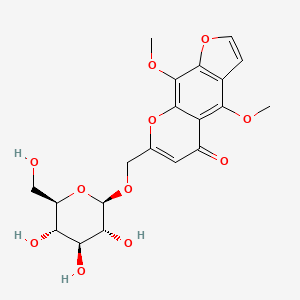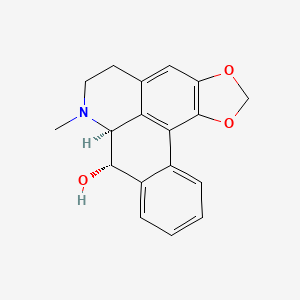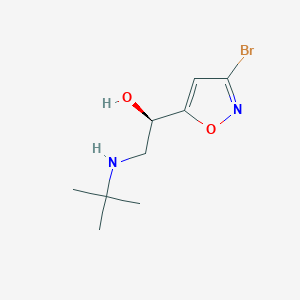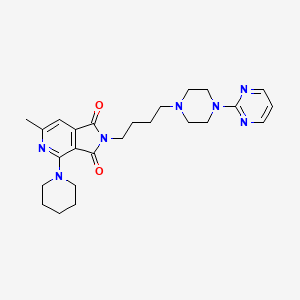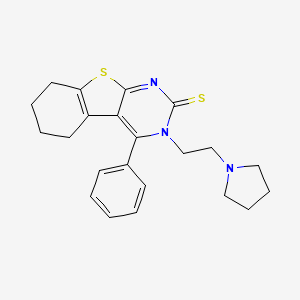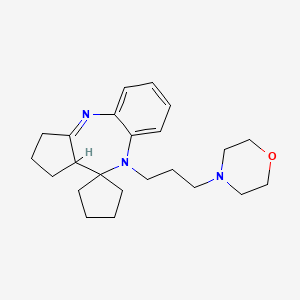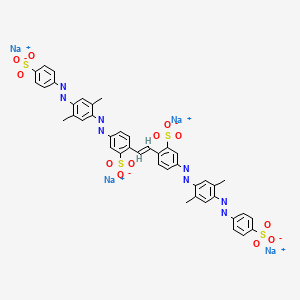
Tetrasodium 4,4'-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2'-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate is a synthetic organic compound widely used as a fluorescent whitening agent. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the whiteness and brightness of materials. This compound is commonly used in the textile, paper, and detergent industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 2,5-dimethyl-4-aminobenzenesulfonic acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,4’-dihydroxystilbene-2,2’-disulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonate groups, enhancing its solubility in water.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to yield the tetrasodium salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to improve efficiency and scalability.
化学反応の分析
Types of Reactions
Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized fragments of the original compound.
Reduction: Amines derived from the cleavage of azo bonds.
Substitution: Compounds with different functional groups replacing the sulfonate groups.
科学的研究の応用
Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in staining procedures to enhance the visibility of biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker in biomedical research.
Industry: Widely used as a whitening agent in textiles, paper, and detergents to improve the appearance of products.
作用機序
The compound exerts its effects through the absorption of ultraviolet light and subsequent emission of visible blue light. This fluorescence mechanism involves the excitation of electrons to higher energy states, followed by the release of energy as visible light when the electrons return to their ground state. The molecular targets include chromophores within the compound that facilitate this energy transition.
類似化合物との比較
Similar Compounds
- Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate
- Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate
- Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate
Uniqueness
The uniqueness of Tetrasodium 4,4’-bis((2,5-dimethyl-4-((4-sulphonatophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonate lies in its high fluorescence efficiency and stability under various environmental conditions. Its ability to enhance the whiteness and brightness of materials makes it superior to other whitening agents.
特性
CAS番号 |
85959-56-4 |
|---|---|
分子式 |
C42H32N8Na4O12S4 |
分子量 |
1061.0 g/mol |
IUPAC名 |
tetrasodium;5-[[2,5-dimethyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[4-[[2,5-dimethyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C42H36N8O12S4.4Na/c1-25-21-39(27(3)19-37(25)47-43-31-11-15-35(16-12-31)63(51,52)53)49-45-33-9-7-29(41(23-33)65(57,58)59)5-6-30-8-10-34(24-42(30)66(60,61)62)46-50-40-22-26(2)38(20-28(40)4)48-44-32-13-17-36(18-14-32)64(54,55)56;;;;/h5-24H,1-4H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4/b6-5+,47-43?,48-44?,49-45?,50-46?;;;; |
InChIキー |
XUBBRWVWKGOFBE-IEBZFWCRSA-J |
異性体SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


